molecular formula C27H28ClN3O3 B243519 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide

Numéro de catalogue B243519
Poids moléculaire: 478 g/mol
Clé InChI: CHWBKMYGXKJDNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide, commonly known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of addiction and related disorders. CPP-109 is a derivative of the naturally occurring compound GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter in the central nervous system.

Mécanisme D'action

CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA in the brain. This leads to an increase in GABA levels, which in turn leads to a decrease in the activity of dopamine neurons in the brain's reward center. This decrease in dopamine activity is thought to be responsible for the drug's therapeutic effects in reducing drug-seeking behavior and craving.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, decrease dopamine activity in the reward center of the brain, and reduce drug-seeking behavior and craving in animal models of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CPP-109 is that it has been extensively studied in preclinical models of addiction, and has shown promising results in reducing drug-seeking behavior and craving. However, one limitation of CPP-109 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Orientations Futures

There are a number of potential future directions for research on CPP-109. One area of interest is in studying the drug's potential therapeutic applications in other disorders, such as anxiety and depression. Another area of interest is in developing more potent and selective inhibitors of GABA transaminase, which could lead to more effective drugs for the treatment of addiction and related disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CPP-109 in humans.

Méthodes De Synthèse

CPP-109 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and intermediates, including piperazine, furfural, and 1-phenylcyclopentanecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction and related disorders. It has been shown to be effective in reducing drug-seeking behavior and craving in preclinical studies of cocaine, alcohol, and nicotine addiction. CPP-109 works by inhibiting the activity of an enzyme called GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels is thought to be responsible for the drug's therapeutic effects.

Propriétés

Formule moléculaire

C27H28ClN3O3

Poids moléculaire

478 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C27H28ClN3O3/c28-22-19-21(29-26(33)27(12-4-5-13-27)20-7-2-1-3-8-20)10-11-23(22)30-14-16-31(17-15-30)25(32)24-9-6-18-34-24/h1-3,6-11,18-19H,4-5,12-17H2,(H,29,33)

Clé InChI

CHWBKMYGXKJDNP-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl

SMILES canonique

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.